Cas no 2138554-41-1 (1-(2-Ethyl-5-hydroxycyclohexyl)-6-methyl-1,2-dihydropyridin-2-one)
1-(2-Ethyl-5-hydroxycyclohexyl)-6-methyl-1,2-dihydropyridin-2-one Chemical and Physical Properties
Names and Identifiers
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- EN300-1160321
- 1-(2-ethyl-5-hydroxycyclohexyl)-6-methyl-1,2-dihydropyridin-2-one
- 2138554-41-1
- 1-(2-Ethyl-5-hydroxycyclohexyl)-6-methyl-1,2-dihydropyridin-2-one
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- Inchi: 1S/C14H21NO2/c1-3-11-7-8-12(16)9-13(11)15-10(2)5-4-6-14(15)17/h4-6,11-13,16H,3,7-9H2,1-2H3
- InChI Key: WYPHZRBERUABIZ-UHFFFAOYSA-N
- SMILES: OC1CCC(CC)C(C1)N1C(C=CC=C1C)=O
Computed Properties
- Exact Mass: 235.157228913g/mol
- Monoisotopic Mass: 235.157228913g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 359
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 3
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 40.5Ų
1-(2-Ethyl-5-hydroxycyclohexyl)-6-methyl-1,2-dihydropyridin-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1160321-1.0g |
1-(2-ethyl-5-hydroxycyclohexyl)-6-methyl-1,2-dihydropyridin-2-one |
2138554-41-1 | 1g |
$0.0 | 2023-06-08 |
1-(2-Ethyl-5-hydroxycyclohexyl)-6-methyl-1,2-dihydropyridin-2-one Related Literature
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Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Saeideh Mirfakhraei,Malak Hekmati,Fereshteh Hosseini Eshbala,Hojat Veisi New J. Chem., 2018,42, 1757-1761
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
Additional information on 1-(2-Ethyl-5-hydroxycyclohexyl)-6-methyl-1,2-dihydropyridin-2-one
Introduction to 1-(2-Ethyl-5-hydroxycyclohexyl)-6-methyl-1,2-dihydropyridin-2-one (CAS No. 2138554-41-1)
1-(2-Ethyl-5-hydroxycyclohexyl)-6-methyl-1,2-dihydropyridin-2-one is a meticulously crafted organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and functional properties. This compound, identified by the chemical abstracts service number CAS No. 2138554-41-1, belongs to the dihydropyridine class, a family of molecules well-known for their diverse applications in medicinal chemistry. The structural motif of this compound incorporates a cyclohexyl ring substituted with ethyl and hydroxyl groups, alongside a methyl-substituted dihydropyridine core, which endows it with distinct physicochemical characteristics and potential biological activities.
The synthesis of 1-(2-Ethyl-5-hydroxycyclohexyl)-6-methyl-1,2-dihydropyridin-2-one involves a multi-step process that requires precise control over reaction conditions and reagent selection. The introduction of the cyclohexyl moiety at the 2-position and the hydroxyl group at the 5-position introduces steric and electronic effects that can modulate the compound's interactions with biological targets. Furthermore, the presence of the 6-methyl group in the dihydropyridine ring enhances its stability and solubility, making it a promising candidate for further pharmacological investigation.
Recent advancements in computational chemistry have enabled researchers to predict the binding affinities and mechanisms of action of such compounds with unprecedented accuracy. Molecular docking studies have suggested that 1-(2-Ethyl-5-hydroxycyclohexyl)-6-methyl-1,2-dihydropyridin-2-one may interact with various enzymes and receptors, potentially making it a versatile scaffold for drug development. Specifically, its structural features resemble those of known bioactive molecules, which have been explored for their anti-inflammatory, analgesic, and cardiovascular effects.
In the realm of medicinal chemistry, dihydropyridines are particularly noteworthy for their ability to modulate calcium signaling pathways. The compound's structural similarity to nifedipine, a well-known calcium channel blocker, suggests that it may exhibit similar pharmacological properties but with potentially improved selectivity and reduced side effects. This hypothesis is supported by preliminary in vitro studies that indicate 1-(2-Ethyl-5-hydroxycyclohexyl)-6-methyl-1,2-dihydropyridin-2-one possesses inhibitory activity against certain enzymes implicated in metabolic disorders.
The hydroxyl group at the 5-position of the cyclohexyl ring is a key feature that distinguishes this compound from other dihydropyridines. This functional group can participate in hydrogen bonding interactions with biological targets, thereby enhancing binding affinity. Additionally, the ethyl substitution at the 2-position introduces steric hindrance that can fine-tune the compound's interactions with specific pockets within target proteins or enzymes. These structural elements make 1-(2-Ethyl-5-hydroxycyclohexyl)-6-methyl-1,2-dihydropyridin-2-one a promising candidate for further exploration in drug discovery efforts aimed at developing novel therapeutics.
Recent research has also highlighted the importance of solvent effects on the pharmacokinetic properties of organic compounds. Studies indicate that 1-(2-Ethyl-5-hydroxycyclohexyl)-6-methyl-1,2-dihydropyridin-2-one exhibits enhanced solubility in polar solvents due to its ability to form hydrogen bonds with water molecules. This property is particularly advantageous for formulating drug delivery systems where bioavailability is a critical factor. Furthermore, computational modeling has shown that variations in solvent polarity can significantly influence the compound's conformational dynamics, which may impact its biological activity.
The potential applications of 1-(2-Ethyl-5-hydroxycyclohexyl)-6-methyl-1,2-dihydropyridin-2-one extend beyond traditional pharmaceutical uses. Its unique structural features make it an attractive candidate for developing novel materials with applications in biotechnology and nanotechnology. For instance, its ability to self-assemble into ordered structures could be exploited for creating molecularly imprinted polymers (MIPs) with specific binding sites for small molecules or biomolecules.
In conclusion,1-(2-Ethyl-5-hydroxycyclohexyl)-6-methyl-1,2-dihydropyridin-2-one (CAS No. 2138554-41-1) represents a fascinating compound with diverse potential applications in pharmaceutical chemistry and materials science. Its unique structural features and predicted biological activities make it a compelling subject for further research aimed at developing novel therapeutics and advanced materials. As computational methods continue to evolve and our understanding of molecular interactions deepens, this compound is poised to play a significant role in future drug discovery efforts.
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